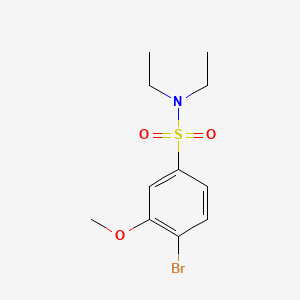

4-bromo-N,N-diethyl-3-methoxybenzenesulfonamide

説明

4-Bromo-N,N-diethyl-3-methoxybenzenesulfonamide is a benzenesulfonamide derivative characterized by a bromine atom at the para position (C4), a methoxy group at the meta position (C3), and a diethylamino substituent on the sulfonamide nitrogen.

特性

IUPAC Name |

4-bromo-N,N-diethyl-3-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO3S/c1-4-13(5-2)17(14,15)9-6-7-10(12)11(8-9)16-3/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCWDPIVJMHLSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N,N-diethyl-3-methoxybenzenesulfonamide typically involves the following steps:

Bromination: The starting material, 3-methoxybenzenesulfonamide, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position of the benzene ring.

N,N-Diethylation: The brominated intermediate is then subjected to N,N-diethylation using diethylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the final product.

Industrial Production Methods

Industrial production of 4-bromo-N,N-diethyl-3-methoxybenzenesulfonamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

4-bromo-N,N-diethyl-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Hydrolysis: Acidic or basic aqueous solutions at reflux temperatures.

Major Products Formed

Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.

Oxidation: Formation of sulfonic acids or other oxidized derivatives.

Reduction: Formation of reduced amine derivatives or dehalogenated products.

Hydrolysis: Formation of sulfonic acid and diethylamine.

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including 4-bromo-N,N-diethyl-3-methoxybenzenesulfonamide, as anticancer agents. The compound has been investigated for its cytotoxic effects against various cancer cell lines:

- Mechanism of Action : The compound acts by inhibiting specific enzymes or pathways involved in cancer cell proliferation. For example, derivatives containing the oxadiazole moiety have shown significant inhibitory activity against telomerase, an enzyme often upregulated in cancer cells .

- Case Studies : One study synthesized a series of sulfonamide derivatives and tested them against multiple human cancer cell lines. Among these, a derivative of 4-bromo-N,N-diethyl-3-methoxybenzenesulfonamide demonstrated high potency with inhibition rates exceeding 80% against breast and leukemia cancer cells .

Synthesis of Dyes

Dye Production

The compound is also utilized in the synthesis of various dyes, particularly for textile applications:

- Dyeing Properties : The compound can be diazotized to form azo dyes that exhibit vivid colors and excellent light fastness when applied to textiles such as nylon. This process involves combining the diazo solution with other chemical agents to create stable dye products .

- Commercial Relevance : Dyes derived from this compound are significant in the textile industry due to their vibrant colors and durability, making them suitable for various fabric types.

Therapeutic Uses

Potential Therapeutic Applications

Beyond its role in anticancer research and dye synthesis, 4-bromo-N,N-diethyl-3-methoxybenzenesulfonamide has potential therapeutic applications:

- Allergic Reaction Prevention : Research indicates that sulfonamide compounds may be effective in preventing allergic reactions by modulating immune responses. This application is based on the structural similarity of sulfonamides to other therapeutic agents used in allergy treatment .

- HIV Research : Preliminary studies suggest that derivatives of this compound could serve as non-nucleoside inhibitors of HIV-1 reverse transcriptase, contributing to antiviral drug development .

Data Table: Summary of Applications

作用機序

The mechanism of action of 4-bromo-N,N-diethyl-3-methoxybenzenesulfonamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with molecular targets such as proteins or nucleic acids. The presence of the bromine atom and sulfonamide group can enhance its binding affinity and specificity towards certain targets, leading to its biological effects.

類似化合物との比較

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven differences:

Key Observations:

- Bromine vs.

- Diethylamino vs. Dimethylaminoethyl: The diethylamino group in the target compound provides moderate steric bulk compared to the dimethylaminoethyl chain in , which may affect membrane permeability.

- Methoxy vs. Methyl : The methoxy group (electron-donating) in the target compound contrasts with methyl substituents (e.g., ), altering electronic distribution on the aromatic ring.

Physicochemical and Electronic Properties

- Solubility: The diethylamino group in the target compound improves lipid solubility compared to polar analogues like N-(4-Cyanophenyl)-3-methoxybenzenesulfonamide ().

- DFT studies in ).

生物活性

4-Bromo-N,N-diethyl-3-methoxybenzenesulfonamide (CAS No. 717893-35-1) is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical structure of 4-bromo-N,N-diethyl-3-methoxybenzenesulfonamide can be represented as follows:

- Molecular Formula : C11H16BrNO3S

- Molecular Weight : 320.22 g/mol

- IUPAC Name : 4-bromo-N,N-diethyl-3-methoxybenzenesulfonamide

The presence of the bromine atom and methoxy group in its structure is believed to contribute significantly to its biological activity.

Anticancer Properties

Research indicates that compounds similar to 4-bromo-N,N-diethyl-3-methoxybenzenesulfonamide exhibit significant anticancer properties. A study on diarylsulfonamides revealed that certain brominated derivatives demonstrated sub-micromolar cytotoxicity against various human tumor cell lines, including HeLa and MCF7 cells. Specifically, compounds with bromo substitutions were found to inhibit microtubule polymerization, targeting tubulin as a mechanism of action .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Bromo-2,5-dimethoxyphenyl | MCF7 | <0.1 | Microtubule destabilization |

| N-(5-methoxyphenyl)-4-methoxy | HeLa | 0.25 | Tubulin inhibition |

| 4-Bromo-N,N-diethyl-3-methoxy | HT-29 | TBD | TBD |

The mechanism underlying the anticancer activity of 4-bromo-N,N-diethyl-3-methoxybenzenesulfonamide appears to involve the disruption of microtubule dynamics. This disruption leads to cell cycle arrest at the G2/M phase, followed by apoptotic cell death. The compound's interaction with tubulin is critical, as it prevents the necessary conformational changes for polymerization, akin to established microtubule-targeting agents like colchicine .

Other Biological Activities

Beyond its anticancer effects, there is emerging evidence suggesting that sulfonamide derivatives may possess additional biological activities, including antibacterial and anti-inflammatory properties. For instance, some studies have indicated that related compounds demonstrate efficacy against various bacterial strains and could be explored for their potential in treating infections .

Study on Antiproliferative Activity

A comprehensive study evaluated a series of benzenesulfonamides for their antiproliferative effects against a panel of cancer cell lines. Among these, derivatives with bromo and methoxy substitutions exhibited potent activity. The study highlighted that these compounds could be promising candidates for further development as antitumor agents due to their ability to inhibit cell proliferation effectively .

In Vivo Studies

While most current research focuses on in vitro evaluations, preliminary in vivo studies are necessary to assess the pharmacokinetics and therapeutic efficacy of 4-bromo-N,N-diethyl-3-methoxybenzenesulfonamide. Future research should aim to explore its bioavailability and potential side effects in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。